(4Z)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, an isoxazolone ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the isoxazolone ring: This can be achieved through a cyclization reaction involving a hydroxylamine derivative and an α,β-unsaturated carbonyl compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the double bonds or reduce the carbonyl groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE
- 4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE
Uniqueness
The uniqueness of 4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PHENYL-5-ISOXAZOLONE lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[(Z)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H17N3O3/c1-13-8-10-16(11-9-13)24-20(25)17(14(2)22-24)12-18-19(23-27-21(18)26)15-6-4-3-5-7-15/h3-12,23H,1-2H3/b17-12- |
InChI Key |
WJJXMAYHPLDKIL-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(NOC3=O)C4=CC=CC=C4)/C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NOC3=O)C4=CC=CC=C4)C(=N2)C |
Origin of Product |
United States |
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